molecular formula C13H29N B1677101 Octamylamine CAS No. 502-59-0

Octamylamine

Cat. No.: B1677101
CAS No.: 502-59-0
M. Wt: 199.38 g/mol
InChI Key: RRWTWWBIHKIYTH-UHFFFAOYSA-N
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Description

It is a bioactive chemical known for its anticholinergic and antispasmodic properties . This compound is characterized by its strong basicity and slight aromatic odor .

Synthetic Routes and Reaction Conditions:

    Method 1: Octamylamine can be synthesized through the acid hydrolysis of cyanated octanoate. In this method, cyanated octanoate reacts with water under acidic conditions to form octanoic acid. This acid then undergoes ester exchange with an excess of amine (such as pentylamine) at high temperatures to yield this compound.

    Method 2: Another common method involves the reaction of cyanated octanoyl chloride with an amine. The cyanated octanoyl chloride is added to an amine solution, resulting in the formation of this compound and the release of hydrogen chloride gas.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the specific requirements and production capabilities of the manufacturing facility .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions of this compound can occur under specific conditions, often involving reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

Octamylamine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Octamylamine primarily targets the Muscarinic Acetylcholine Receptor (mAChR) . mAChRs are a type of G protein-coupled receptor (GPCR) that are activated by the neurotransmitter acetylcholine. They play a crucial role in neuronal signaling.

Mode of Action

As an anticholinergic and antispasmodic agent , this compound interacts with its target, the mAChR, by inhibiting its function. This inhibition prevents the action of acetylcholine, reducing the transmission of signals in certain neuronal pathways.

Pharmacokinetics

Pharmacokinetic modeling is a tool that helps understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .

Safety and Hazards

In case of exposure to Octamylamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Octamylamine plays a significant role in biochemical reactions, particularly in its interaction with muscarinic acetylcholine receptors (mAChRs). As an anticholinergic agent, this compound inhibits the action of acetylcholine on mAChRs, leading to a decrease in parasympathetic nervous system activity . This interaction is crucial in understanding its antispasmodic effects, as it helps to relax smooth muscles and reduce spasms.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the binding of acetylcholine to mAChRs, which in turn modulates downstream signaling cascades. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For instance, this compound’s antispasmodic properties are a result of its ability to relax smooth muscle cells by reducing their excitability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine. This binding interaction inhibits the activation of G-proteins associated with mAChRs, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation . Additionally, this compound may influence gene expression by modulating transcription factors involved in the cholinergic signaling pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antispasmodic effects, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces muscle spasms without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, blurred vision, and urinary retention have been observed . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the cholinergic system. It interacts with enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine . By inhibiting acetylcholinesterase, this compound prolongs the action of acetylcholine, thereby enhancing its anticholinergic effects. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and cofactors involved in cholinergic signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound is influenced by factors such as tissue permeability and the presence of specific transporters, which determine its localization and concentration within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and cell membrane, where it interacts with muscarinic acetylcholine receptors . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its efficacy and duration of action. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and optimizing its therapeutic potential.

Comparison with Similar Compounds

    Hexamethylenediamine: Another aliphatic amine with similar basicity and reactivity.

    Decylamine: A longer-chain aliphatic amine with comparable properties.

    Pentylamine: A shorter-chain aliphatic amine used in similar synthetic applications.

Uniqueness of Octamylamine: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its combination of a branched chain and a primary amine group makes it particularly useful in certain synthetic and biological applications .

Properties

IUPAC Name

6-methyl-N-(3-methylbutyl)heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-11(2)7-6-8-13(5)14-10-9-12(3)4/h11-14H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWTWWBIHKIYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057756
Record name Octamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-59-0
Record name Octamylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octamylamine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octamylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octamylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTAMYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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